Aminodantrolene

Skeletal Muscle Physiology Calcium Channel Pharmacology Malignant Hyperthermia

Procure high-purity Aminodantrolene to differentiate hydantoin pharmacology. It is the essential, non-interchangeable negative control for ryanodine receptor (RyR) studies due to its inertness at the RyR, unlike dantrolene or azumolene. Its role as a direct hepatic MFO inhibitor—abolished by N-acetylation—makes it indispensable for studying dantrolene's hepatotoxicity pathways. Secure your research-grade batch for valid metabolic and receptor-binding assays.

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 14663-28-6
Cat. No. B1240726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminodantrolene
CAS14663-28-6
Synonymsaminodantrolene
aminodantrolene sodium
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+
InChIKeyUXUTWFLSENWVIM-FRKPEAEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminodantrolene (CAS 14663-28-6) for Research & Industrial Procurement: Core Identity and Comparator Context


Aminodantrolene is the primary reduced metabolite of dantrolene, formed via nitro-reduction of its parent hydantoin compound. It serves as a key reference standard in pharmacokinetic studies, a probe for hepatic mixed-function oxidase (MFO) activity, and a selectivity tool for differentiating binding to dihydropyridine versus ryanodine receptors. While sharing the core hydantoin scaffold with dantrolene and azumolene, aminodantrolene exhibits distinct pharmacological and physicochemical properties that render it uniquely valuable in specific research contexts [1].

Why Aminodantrolene Cannot Be Replaced by Dantrolene or Other Analogs in Specialized Assays


Despite their structural similarity, hydantoin derivatives like dantrolene and azumolene display sharply divergent biological activities and metabolic fates. Simple substitution of dantrolene for aminodantrolene in receptor binding studies or metabolic assays leads to fundamentally different outcomes. As demonstrated in multiple peer-reviewed studies, aminodantrolene lacks the ability to displace [3H]dantrolene from its binding site [1], is essentially inert at ryanodine receptors [2], and acts as a specific inhibitor of the hepatic MFO system—an activity absent in its acetylated counterpart [3]. These distinctions make aminodantrolene an indispensable, non-interchangeable tool in targeted research settings.

Quantitative Differentiation of Aminodantrolene vs. Dantrolene and Azumolene: A Procurement-Focused Evidence Guide


Ryanodine Receptor Binding: Aminodantrolene is Essentially Inert, Unlike Dantrolene and Azumolene

In a direct head-to-head comparison of binding to the ryanodine receptor (RyR), aminodantrolene exhibited negligible activity, whereas dantrolene and azumolene produced measurable inhibition. This provides a clear functional distinction, positioning aminodantrolene as an ideal negative control probe for RyR-mediated effects [1].

Skeletal Muscle Physiology Calcium Channel Pharmacology Malignant Hyperthermia

Dihydropyridine Receptor Binding Potency: Azumolene is 3-5x More Potent than Aminodantrolene

Aminodantrolene, dantrolene, and azumolene were all found to inhibit [3H]PN200-110 binding to the dihydropyridine receptor, but with distinct potencies. Azumolene (IC50 ≈20 μM) was 3-5 times more potent than both dantrolene and aminodantrolene [1]. This places aminodantrolene and dantrolene in the same lower-potency class for this specific target.

Calcium Channel Pharmacology Skeletal Muscle Relaxants Excitation-Contraction Coupling

Specific [3H]Dantrolene Binding Displacement: Aminodantrolene is Inactive vs. Dantrolene and Azumolene

Pharmacological specificity of [3H]dantrolene binding sites in porcine skeletal muscle sarcoplasmic reticulum was characterized. Unlabeled dantrolene and azumolene both inhibited [3H]dantrolene binding, whereas aminodantrolene did not, confirming its physiological inactivity in this context [1].

Receptor Binding Assays Pharmacological Specificity Sarcoplasmic Reticulum

Hepatic Mixed-Function Oxidase (MFO) Inhibition: Aminodantrolene is an Active Inhibitor, Acetyl-Aminodantrolene is Not

Aminodantrolene, a metabolite of dantrolene, inhibits the hepatic MFO system. Acetylation of aminodantrolene completely blocks this inhibitory effect [1]. This defines a specific biochemical switch relevant to dantrolene's metabolic pathway and potential hepatotoxicity.

Drug Metabolism Hepatotoxicity Pharmacokinetics

Lipophilicity (LogP): Aminodantrolene is More Hydrophilic than Dantrolene

The calculated partition coefficient (LogP) of aminodantrolene is 0.60-0.86 , while experimentally determined LogP for dantrolene is 1.70 ± 0.05 [1]. This 0.84-1.10 log unit difference indicates that aminodantrolene is substantially more hydrophilic than its parent compound.

Physicochemical Properties Formulation Science Membrane Permeability

Optimal Use Cases for Aminodantrolene (CAS 14663-28-6) in Research and Industrial Workflows


Negative Control for Ryanodine Receptor-Mediated Calcium Release Assays

Aminodantrolene's inertness at the ryanodine receptor (RyR) makes it an ideal negative control in experiments designed to validate the specificity of compounds targeting RyR or dihydropyridine receptors. When used alongside dantrolene or azumolene, aminodantrolene allows researchers to definitively rule out non-specific hydantoin scaffold effects on RyR-mediated calcium flux .

Probe for Dantrolene Binding Site Specificity and Pharmacological Validation

As a congener that fails to displace [3H]dantrolene from its specific binding sites in the sarcoplasmic reticulum, aminodantrolene serves as a critical tool for defining the pharmacological boundaries of dantrolene's interaction. It is used to demonstrate the specificity of the binding site, as it does not compete for the same locus despite sharing a similar core structure .

Mechanistic Studies of Dantrolene-Induced Hepatotoxicity and Metabolic Switching

Aminodantrolene is a direct inhibitor of the hepatic mixed-function oxidase (MFO) system, an activity that is completely abolished upon its N-acetylation. This metabolic switch is central to understanding the hepatotoxicity associated with dantrolene. Procuring pure aminodantrolene enables controlled studies of MFO inhibition and the role of N-acetyltransferase 2 (NAT2) in detoxification pathways .

Analytical Reference Standard for Dantrolene Pharmacokinetic and Metabolism Studies

Aminodantrolene is a primary reduced metabolite of dantrolene in multiple species, formed by aldehyde oxidase 1 (AOX1) . High-purity aminodantrolene is essential for developing and validating LC-MS/MS or HPLC methods to quantify dantrolene metabolism in biological matrices. It serves as a key analytical reference material for tracking the reduction pathway and correlating metabolite levels with therapeutic or toxicological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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